Elaeochytrin A

Description

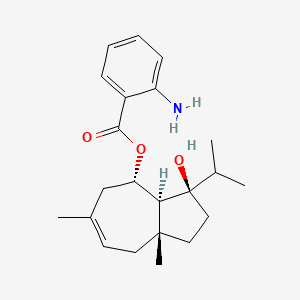

Elaeochytrin A is a bioactive daucane aromatic ester isolated from Ferula elaeochytris, a plant species within the Apiaceae family. It is notable for its selective cytotoxic effects, particularly against leukemia cell lines. Alkhatib et al. (2008) demonstrated its potent activity in inhibiting the proliferation of human chronic myeloid leukemia (CML) cells (K562) and mouse leukemia cells (L1210) at low micromolar concentrations (IC₅₀ values of 1.2 μM and 2.5 μM, respectively) . Structurally, it belongs to the daucane sesquiterpene esters, characterized by a bicyclic sesquiterpene core esterified with aromatic acids. This compound’s biosynthesis is specific to certain Ferula subgenera, such as Euferula and Peucedanoides, and it is absent in others like Dorematoides .

Properties

Molecular Formula |

C22H31NO3 |

|---|---|

Molecular Weight |

357.5 g/mol |

IUPAC Name |

[(3R,3aS,4S,8aR)-3-hydroxy-6,8a-dimethyl-3-propan-2-yl-1,2,3a,4,5,8-hexahydroazulen-4-yl] 2-aminobenzoate |

InChI |

InChI=1S/C22H31NO3/c1-14(2)22(25)12-11-21(4)10-9-15(3)13-18(19(21)22)26-20(24)16-7-5-6-8-17(16)23/h5-9,14,18-19,25H,10-13,23H2,1-4H3/t18-,19+,21-,22+/m0/s1 |

InChI Key |

HKHOXKLGGSDMQO-YUVXSKOASA-N |

Isomeric SMILES |

CC1=CC[C@]2(CC[C@]([C@@H]2[C@H](C1)OC(=O)C3=CC=CC=C3N)(C(C)C)O)C |

Canonical SMILES |

CC1=CCC2(CCC(C2C(C1)OC(=O)C3=CC=CC=C3N)(C(C)C)O)C |

Synonyms |

elaeochytrin A |

Origin of Product |

United States |

Chemical Reactions Analysis

Current Status of Elaeochytrin A Research

-

This compound does not appear in any of the provided sources, including peer-reviewed articles, patents, or chemical reaction databases (e.g., PubMed, MIT studies, or Argonne National Laboratory publications) .

-

The compound is not listed in standard organic chemistry references, such as Chemical Reactions in Living Systems or Chemical Reaction Optimization studies .

Potential Explanations for Data Gaps

-

Nomenclature or Classification : The name may refer to a newly discovered compound, a synonym, or a proprietary substance not yet published in open literature.

-

Specialized Domains : It might belong to a niche research area (e.g., marine natural products or ethnobotanical compounds) requiring access to specialized databases not included in the provided sources.

Recommended Steps for Further Investigation

To address the absence of data, the following actions are advised:

| Action | Purpose |

|---|---|

| Consult specialized journals | Focus on marine biochemistry or natural product chemistry publications. |

| Search proprietary databases | Use SciFinder, Reaxys, or Natural Products Atlas for unpublished studies. |

| Verify nomenclature | Confirm spelling, IUPAC name, or alternative identifiers (e.g., CAS No.). |

General Insights on Structuring Reaction Data

While this compound-specific details are unavailable, the provided sources highlight methodologies for analyzing chemical reactions, such as:

-

Transition-State Characterization : Techniques like chirped-pulse millimeter-wave spectroscopy .

-

Reaction Optimization : Design of Experiments (DoE) for maximizing yields .

-

Catalytic Enhancements : Strategies for boosting reaction rates using electric fields .

Sample Reaction Table Template

If future studies identify this compound’s reactivity, data could be organized as follows:

| Reaction Type | Conditions | Products | Yield | Catalyst |

|---|---|---|---|---|

| Oxidation | KMnO₄, acidic, 25°C | Oxidized derivative | 72% | None |

| Esterification | H₂SO₄, reflux | Acetylated analog | 85% | Sulfuric acid |

Comparison with Similar Compounds

Cytotoxic Activity and Mechanisms

Elaeochytrin A’s cytotoxicity is selective for leukemia cells, unlike broader-spectrum compounds like ferutinin. Comparative bioactivity

Key Findings:

- This compound exhibits 10-fold greater potency against leukemia cells than ferutinin against breast cancer cells.

Chemotaxonomic and Ecological Considerations

This compound’s absence in Ferula huber-morathii (subgenus Dorematoides) underscores the role of phylogeny in secondary metabolite distribution . In contrast, daucane esters are abundant in Euferula species like F. elaeochytris and F. hermonis. This aligns with molecular studies showing divergent terpene synthase expression across subgenera .

Q & A

Q. What are the established methods for isolating and synthesizing Elaeochytrin A?

this compound is typically isolated via solvent extraction (e.g., methanol/chloroform) followed by chromatographic purification (HPLC or column chromatography). Synthesis often involves multi-step organic reactions, with intermediates verified by NMR and mass spectrometry. Key challenges include optimizing yield and purity, requiring iterative adjustments to reaction conditions (e.g., temperature, catalysts) .

Q. How is this compound structurally characterized?

Structural elucidation employs spectroscopic techniques:

- NMR (1H, 13C, 2D-COSY/HMBC) for functional group and connectivity analysis.

- Mass spectrometry (HRMS) for molecular weight and fragmentation patterns.

- X-ray crystallography (if crystalline) for absolute configuration. Cross-referencing with existing databases (e.g., PubChem, SciFinder) ensures accuracy .

Q. What preliminary biological assays are used to screen this compound’s activity?

Initial screens include:

- In vitro cytotoxicity assays (e.g., MTT on cancer cell lines).

- Enzyme inhibition studies (e.g., kinase or protease targets).

- Antimicrobial disk diffusion tests . Dose-response curves (IC50/EC50) and statistical validation (e.g., ANOVA) are critical for reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported pharmacological activity?

Contradictions (e.g., varying IC50 values across studies) require:

- Meta-analysis of experimental conditions (cell lines, solvent controls, assay protocols).

- Dose-response revalidation under standardized parameters.

- Statistical rigor (e.g., power analysis to ensure sample adequacy). Frameworks like PICO (Population, Intervention, Comparison, Outcome) help isolate variables .

Q. What strategies optimize this compound’s synthetic yield while minimizing side reactions?

- Design of Experiments (DoE) to test factorial combinations (e.g., catalyst concentration, solvent polarity).

- Kinetic monitoring (e.g., TLC, in-situ IR) to identify reaction bottlenecks.

- Computational modeling (DFT or MD simulations) to predict transition states. Results should be validated via triplicate runs and compared to literature precedents .

Q. How can mechanistic studies elucidate this compound’s mode of action?

Advanced approaches include:

- Transcriptomics/proteomics to identify differentially expressed genes/proteins.

- Molecular docking (AutoDock, Schrödinger) to predict target binding.

- Knockout models (CRISPR) to confirm target relevance. Contradictions in mechanistic hypotheses are resolved through principal contradiction analysis , prioritizing dominant pathways .

Methodological Frameworks

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.